4'-Azidothymidine 5'-triphosphate
Overview
Description
4’-Azidothymidine 5’-triphosphate is a compound that has selective action on reverse transcriptase of human immunodeficiency virus type 1 and human DNA polymerases alpha and beta . It is also known as Zidovudine or AZT . It was the first antiretroviral medication used to prevent and treat HIV/AIDS .
Synthesis Analysis
The synthesis of 4’-Azidothymidine 5’-triphosphate involves a chemical process suitable for obtaining both natural and highly modified NTPs . The approach includes the preparation of a reagent that enables the facile introduction and modification of three phosphate units . Converting thymidine to AZT requires substitution of the 3’ hydroxyl with an azido group while avoiding modification of the 5’ hydroxyl .Molecular Structure Analysis
The molecular structure of 4’-Azidothymidine 5’-triphosphate is represented by the chemical formula C10H16N5O14P3 . It has an exact mass of 522.99 and a molecular weight of 523.180 . There are two crystallographically independent AZT molecules in the crystal asymmetric unit; they have similar conformations and differ primarily in the glycosyl torsion angle .Chemical Reactions Analysis
4’-Azidothymidine 5’-triphosphate exhibits a high selectivity towards HIV-1 reverse transcriptase . It competes well with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase and also functions as an alternative substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Azidothymidine 5’-triphosphate are represented by its chemical formula C10H16N5O14P3 . It has an exact mass of 522.99 and a molecular weight of 523.180 . The elemental analysis shows that it contains C, 22.96; H, 3.08; N, 13.39; O, 42.81; P, 17.76 .Scientific Research Applications
Phosphorylation and Interaction with Cellular Enzymes
4'-Azidothymidine 5'-triphosphate (AZT-TP) plays a significant role in cellular processes due to its interactions with various enzymes. It has been found to interact with DNA polymerases alpha, delta, and epsilon, as well as RNA primer-forming enzyme DNA primase. AZT-TP competes with natural dTTP, albeit at a slower rate, indicating its potential as an alternate substrate in DNA synthesis processes (Nickel et al., 1992).
Anti-HIV Activity
One of the most notable applications of AZT-TP is its anti-HIV activity. It has been shown to inhibit human immunodeficiency virus (HIV) replication in various cell lines. Studies indicate that AZT is phosphorylated within cells to AZT-TP, which then selectively binds to the HIV reverse transcriptase, effectively inhibiting the virus's ability to replicate its genetic material (Furman et al., 1986).
Metabolic Pathways and Cellular Effects
AZT-TP's effect on cellular metabolism and other cellular effects have been extensively studied. It has been observed that AZT-TP can influence the intracellular levels of dTTP, indicating an interaction with cellular metabolic pathways. This interplay is significant in understanding the drug's efficacy and potential side effects (Lewis et al., 1994).
Interaction with Mitochondrial DNA Polymerase
In addition to its effects on HIV reverse transcriptase, AZT-TP has been identified as an inhibitor of mitochondrial DNA polymerase-gamma. This finding is crucial in understanding the side effects of AZT, particularly in relation to mitochondrial dysfunction and associated conditions (Lewis et al., 1994).
Prodrug Development
The development of prodrugs of AZT, which are converted into AZT-TP in vivo, has been an area of significant research interest. These prodrugs aim to overcome some of the limitations of AZT, such as low bioavailability and rapid clearance. Research into novel prodrug formulations is ongoing to improve the therapeutic efficacy of AZT (Parang et al., 2000).
Photocrosslinking Applications
AZT-TP analogs have been used in photocrosslinking studies to investigate protein-DNA interactions. This application is particularly useful in studying the dynamics of transcription complexes and understanding the molecular interactions involved in gene expression (Bartholomew et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[[(2R,3S,5R)-2-azido-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O14P3/c1-5-3-15(9(18)12-8(5)17)7-2-6(16)10(27-7,13-14-11)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h3,6-7,16H,2,4H2,1H3,(H,22,23)(H,24,25)(H,12,17,18)(H2,19,20,21)/t6-,7+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEKENYUWQNKCU-NYNCVSEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azidothymidine 5'-triphosphate | |
CAS RN |
140158-13-0 | |
Record name | 4'-Azidothymidine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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